1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with acetylacetone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydrazine hydrate to yield the pyrazole derivative. The final step involves carboxylation of the pyrazole ring to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides stability and specificity. The carboxylic acid group may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWQVACDLZXGEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186323 |
Source
|
Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-69-5 |
Source
|
Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959582-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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